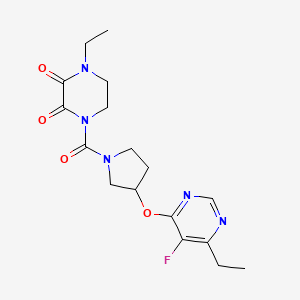

1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

説明

BenchChem offers high-quality 1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-ethyl-4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN5O4/c1-3-12-13(18)14(20-10-19-12)27-11-5-6-22(9-11)17(26)23-8-7-21(4-2)15(24)16(23)25/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXRLYQPXHOEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)N3CCN(C(=O)C3=O)CC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione, hereafter referred to as EF24, is a complex organic compound that has garnered attention for its potential therapeutic applications. Its structure incorporates a pyrimidine moiety, which is known for various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of EF24, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EF24 has the following chemical characteristics:

- Molecular Formula : C17H22FN5O4

- Molecular Weight : 379.4 g/mol

- CAS Number : 2034574-62-2

The compound features a piperazine core linked to a pyrrolidine and a fluorinated pyrimidine, which contributes to its unique biological activity.

EF24's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to bind effectively to enzymes and receptors involved in critical cellular pathways. The fluorinated groups enhance its binding affinity, potentially leading to modulation of enzyme activity and cellular signaling pathways.

Key Molecular Targets

- Enzymes : EF24 has been shown to inhibit various enzymes involved in cancer cell proliferation.

- Receptors : The compound may interact with receptors that regulate inflammatory responses and cell survival.

Anticancer Activity

Research indicates that EF24 exhibits significant anticancer properties across various cancer cell lines. For instance:

- In vitro studies demonstrated that EF24 reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

- A recent study reported an IC50 value of approximately 15 µM against A431 vulvar epidermal carcinoma cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

EF24 also shows promise in combating bacterial infections:

- Preliminary tests have indicated that EF24 has a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Staphylococcus aureus, suggesting potent antibacterial activity comparable to established antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted on EF24's effects on human breast cancer cells showed that treatment led to a dose-dependent decrease in cell proliferation. The mechanism was linked to the compound's ability to induce oxidative stress, resulting in increased apoptosis rates. The study concluded that EF24 could be further developed as a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Properties

In another investigation focusing on the antimicrobial effects of EF24, researchers found that it inhibited biofilm formation in bacterial cultures. This property is particularly significant as biofilms contribute to antibiotic resistance. The study highlighted the potential of EF24 as an adjunct therapy in treating chronic bacterial infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of EF24, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Weight | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| EF24 | 379.4 | 3.12 | Antibacterial |

| Compound A | 300.0 | 5.00 | Antibacterial |

| Compound B | 350.0 | 10.00 | Anticancer |

EF24 demonstrates superior antibacterial efficacy compared to some analogs while maintaining promising anticancer activity.

科学的研究の応用

Medicinal Chemistry

1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione has been investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with biological targets involved in various diseases.

Key Findings:

- Anticancer Activity : The fluoropyrimidine component is known for its role in cancer therapy, particularly in the development of antimetabolites like 5-fluorouracil. Studies have indicated that compounds with similar structures can inhibit tumor growth by interfering with nucleotide synthesis .

- Enzyme Inhibition : Research has shown that piperazine derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. This compound may exhibit similar properties, potentially leading to applications in treating metabolic disorders .

Neuropharmacology

The piperazine ring is often associated with neuroactive compounds. The potential neuropharmacological effects of this compound are under investigation.

Research Insights:

- Cognitive Enhancement : Some studies suggest that piperazine derivatives can enhance cognitive function by modulating neurotransmitter systems. This compound could be explored for its ability to improve memory and learning processes .

Antiviral Properties

Given the structural similarities to other antiviral agents, this compound may have applications in virology.

Case Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。